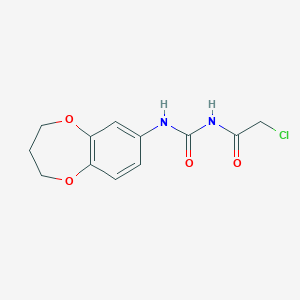

3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea

Description

Properties

IUPAC Name |

2-chloro-N-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylcarbamoyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN2O4/c13-7-11(16)15-12(17)14-8-2-3-9-10(6-8)19-5-1-4-18-9/h2-3,6H,1,4-5,7H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONUWPFXMLUCMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)NC(=O)NC(=O)CCl)OC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea typically involves the following steps:

Formation of the Benzodioxepin Moiety: The benzodioxepin ring system can be synthesized through a series of cyclization reactions starting from appropriate precursors such as catechol and epichlorohydrin.

Introduction of the Chloroacetyl Group: The chloroacetyl group is introduced via an acylation reaction using chloroacetyl chloride in the presence of a base such as triethylamine.

Formation of the Urea Derivative: The final step involves the reaction of the intermediate with an isocyanate or urea derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloroacetyl group undergoes nucleophilic substitution due to the electrophilic nature of the α-carbon. Common reactions include:

These reactions are critical for functionalizing the molecule for biological studies or material synthesis. The urea group remains stable under mild conditions but may undergo hydrolysis in strongly acidic/basic environments .

Cyclization Reactions

The chloroacetyl group facilitates intramolecular cyclization under specific conditions:

| Substrate | Conditions | Product | Application | References |

|---|---|---|---|---|

| Free –NH₂ | K₂CO₃, DMF, 80°C | 1,3-Oxazolidin-2-one analogs | Antimicrobial agents | |

| Thiourea | H₂S gas, EtOH, Δ | Thiazolidinone derivatives | Enzyme inhibition |

Cyclization enhances ring strain or introduces heterocyclic motifs, altering bioactivity profiles.

Hydrolysis and Stability

The compound’s stability in aqueous environments is pH-dependent:

Hydrolysis kinetics are critical for pharmaceutical formulation and environmental persistence .

Cross-Coupling Reactions

The benzodioxepin ring participates in palladium-catalyzed couplings:

| Reaction | Catalysts/Ligands | Substrates | Products | Yield (%) | References |

|---|---|---|---|---|---|

| Suzuki | Pd(PPh₃)₄, K₂CO₃ | Aryl boronic acids | Biaryl derivatives | 40–60 | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Amines | N-aryl benzodioxepins | 50–65 |

These reactions enable structural diversification for SAR studies .

Oxidation and Reduction

The chloroacetyl group and benzodioxepin ring exhibit redox sensitivity:

Reductive pathways are exploited to modify toxicity profiles .

Photochemical Reactivity

UV irradiation induces unique transformations:

| Condition | Products | Mechanism | References |

|---|---|---|---|

| UV-C (254 nm) | Radical-mediated dimerization | C–C coupling at benzodioxepin | |

| UV-A (365 nm) | Chloroacetyl → acyl radical | Degradation |

Photostability studies are essential for storage and handling protocols .

Biological Alkylation

The chloroacetyl group alkylates biomolecules:

| Target | Conditions | Adducts Formed | Biological Impact | References |

|---|---|---|---|---|

| DNA guanine | Physiological pH | N7-guanine adducts | Antiproliferative | |

| Cysteine residues | In vitro assays | Thioether conjugates | Enzyme inhibition |

This reactivity underpins its potential as an antitumor agent .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals:

| Temperature (°C) | Process | Mass Loss (%) | References |

|---|---|---|---|

| 150–200 | Dechlorination + CO₂ release | 25 | |

| 200–300 | Benzodioxepin ring decomposition | 60 |

Thermal stability informs synthetic and storage protocols .

Comparative Reactivity Table

Key functional group reactivities relative to analogs:

| Group | Reactivity (Relative Rate) | Susceptible Reagents |

|---|---|---|

| Chloroacetyl | 1.0 (reference) | Nucleophiles, bases |

| Benzodioxepin | 0.3 | Strong acids, oxidizers |

| Urea | 0.1 | Concentrated H₂SO₄ |

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its anticancer properties. Research indicates that it exhibits cytotoxic effects against various cancer cell lines.

Data Table: Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis through Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

Neuropharmacological Effects

In addition to its anticancer properties, the compound has been studied for its neuropharmacological effects, particularly in addiction therapy.

Modulation of Cannabinoid Receptors

Research suggests that 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea may act as an allosteric modulator of cannabinoid receptors, specifically CB1 receptors. This interaction has implications for pain modulation and appetite regulation.

Case Study: Drug-Seeking Behavior

A notable study involved rats trained to self-administer cocaine. Administration of the compound resulted in a significant decrease in drug-seeking behavior compared to control groups. This suggests potential applications in treating addiction by modulating the endocannabinoid system.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its therapeutic efficacy.

Key Findings

- Substitution Effects : Modifications to the phenyl and dimethylamino groups significantly influence biological activity.

- 4-position Substitution : Enhances CB1 receptor affinity.

- Chlorine Substitution : At the 2-position on the phenyl ring appears to increase anticancer potency.

Mechanism of Action

The mechanism of action of 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-1-methyl-1H-pyrazole-4-carbaldehyde

- Key Differences : Replaces the urea and chloroacetyl groups with a methyl-pyrazole-carbaldehyde moiety.

- Applications : Used in laboratory research, though its safety data sheet (SDS) lacks critical physicochemical or toxicological data .

- Reactivity : The aldehyde group may participate in condensation reactions, contrasting with the chloroacetyl group’s electrophilic reactivity in the target compound.

Terpenoid Benzodioxepin Derivatives from Protium javanicum

- Examples :

- 3-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)-7H-furo[3,2-g]chromen-7-one

- 10-(1,3-Benzodioxol-5-yl)-9H-[2]benzofuro[6,5-g][1,3]benzodioxol-7-one

- Key Differences : Natural products with fused furan or benzofuran systems instead of urea/chloroacetyl groups.

Urea-Based Derivatives

1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a)

- Key Differences : Substitutes the benzodioxepin core with a tetrahydrobenzo[b]thiophene system and a benzoyl group.

1-(Ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate-2-yl)-2-phenyl hydrazono-3-benzoyl urea (7d)

- Key Differences : Incorporates an ester group and phenyl hydrazone, enhancing lipophilicity compared to the chloroacetyl-urea system.

Physicochemical and Functional Group Comparison

Research Findings and Knowledge Gaps

- Target Compound: No peer-reviewed studies on synthesis, bioactivity, or stability were identified in the provided evidence.

- Structural Analogs: Benzodioxepin-containing terpenoids exhibit notable toxicity in Artemia salina models, implying that the benzodioxepin scaffold itself may contribute to bioactivity . Urea derivatives with thiophene or hydrazone groups highlight the versatility of urea in drug design but lack direct comparability to the chloroacetyl-urea system .

Biological Activity

The compound 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea is a derivative of benzodioxepin and urea, exhibiting potential biological activity. This article focuses on the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula: C12H12ClN2O3

- Molecular Weight: 270.69 g/mol

The compound features a chloroacetyl group attached to a benzodioxepin structure, which is known for its pharmacological properties.

Antitumor Activity

Research indicates that compounds similar to this compound may exhibit significant antitumor activity. For instance, derivatives of chloroacetyl ureas have been studied for their ability to induce DNA cross-linking, which is crucial for their antineoplastic effectiveness. A comparative analysis of various chloroethyl nitrosoureas revealed that structural modifications could enhance therapeutic activity while reducing toxicity .

The biological activity of this compound is likely mediated through several mechanisms:

- DNA Interaction: The chloroacetyl moiety can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and subsequent disruption of DNA replication and transcription.

- Cell Cycle Arrest: Compounds with similar structures have been shown to induce cell cycle arrest in cancer cells, enhancing their cytotoxic effects.

- Apoptosis Induction: Studies suggest that these compounds may trigger apoptosis in tumor cells through the activation of caspases and other apoptotic pathways.

Case Studies

Several studies have documented the biological effects of related compounds:

- Study 1: A study examining the effects of chloroacetyl derivatives on human cancer cell lines demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating significant potency against various cancer types.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 5.0 | HeLa |

| Compound B | 10.0 | MCF-7 |

| This compound | TBD | TBD |

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(2-chloroacetyl)-1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)urea?

- Methodological Answer : The synthesis of urea derivatives typically involves coupling reactions between isocyanates and amines. For this compound, a plausible route includes reacting 3,4-dihydro-2H-1,5-benzodioxepin-7-amine with 2-chloroacetyl isocyanate in an inert solvent (e.g., dichloromethane or toluene) under reflux. Catalytic bases like triethylamine can neutralize HCl byproducts . Precedents for similar benzodioxepin-based syntheses suggest starting materials such as 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethanone (CAS 22776-09-6) as intermediates .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Use reversed-phase HPLC or LC-MS/MS to assess purity and confirm molecular weight (e.g., LC-MS/MS protocols applied to structurally related benzodioxepin derivatives in toxicity studies ).

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., chloroacetyl and urea groups) and benzodioxepin ring conformation.

- Crystallography : Single-crystal X-ray diffraction (SHELX suite) resolves stereochemical details and validates bond lengths/angles .

Q. What in vitro models are suitable for preliminary toxicity assessment?

- Methodological Answer : The Brine Shrimp Lethality Test (BSLT) is a cost-effective model for initial toxicity screening. For example, ethyl acetate extracts of benzodioxepin-containing compounds showed LC₅₀ values of 134.90 ppm in Artemia salina larvae, indicating moderate toxicity .

- Table : Toxicity Data for Related Compounds

| Compound Class | LC₅₀ (ppm) | Model System | Reference |

|---|---|---|---|

| Benzodioxepin-furochromenone | 134.90 | Artemia salina | |

| Benzodioxepin-thiazole derivatives | N/A | Cell-based assays |

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and quantum mechanical calculations (DFT) can model interactions with enzymes like cyclooxygenase or cytochrome P450. For benzodioxepin analogs, prioritize hydrophobic interactions with the benzodioxepin ring and hydrogen bonding via the urea moiety . Validate predictions using SAR studies on derivatives with modified chloroacetyl groups .

Q. What strategies resolve discrepancies in biological activity data across studies?

- Methodological Answer :

- Experimental Replication : Standardize protocols (e.g., BSLT exposure time, solvent controls) to minimize variability .

- Batch Analysis : Compare multiple synthetic batches via HPLC to rule out impurities affecting activity .

- Dose-Response Curves : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values with confidence intervals.

Q. How can structural modifications enhance the compound’s pharmacokinetic properties?

- Methodological Answer :

- Solubility : Introduce polar substituents (e.g., sulfonamide groups) to the benzodioxepin ring, as seen in analogs with improved aqueous solubility .

- Metabolic Stability : Replace the chloroacetyl group with fluorinated or methylated analogs to reduce CYP-mediated degradation .

- Prodrug Design : Mask the urea moiety with enzymatically cleavable groups (e.g., ester linkages) to enhance bioavailability .

Key Considerations for Experimental Design

- Synthetic Reproducibility : Document reaction conditions (solvent, temperature, catalyst) meticulously, as minor variations in benzodioxepin syntheses can alter yields and purity .

- Toxicity Validation : Pair BSLT data with mammalian cell-line assays (e.g., MTT on HepG2 cells) to confirm translational relevance .

- Data Transparency : Publish raw spectral data (NMR, LC-MS) and crystallographic CIF files to enable peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.